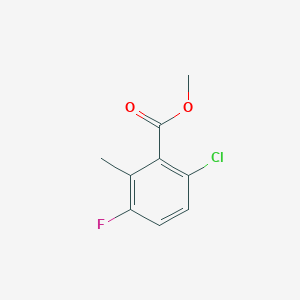

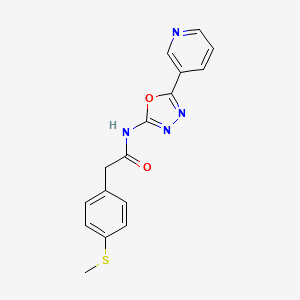

![molecular formula C12H12N6 B2849474 N-(3-aminobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine CAS No. 1807979-92-5](/img/structure/B2849474.png)

N-(3-aminobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-aminobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine” is a compound that belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .

Synthesis Analysis

The synthesis of triazole compounds, including “N-(3-aminobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine”, involves various techniques. For instance, 4-Amino-3-arylamino-5-mercapto-1,2,4-triazoles have been used as synthons for the synthesis of fused ring system of 3-arylamino-6-phenyl [1, 2, 4]triazolo [3,4- b ] [1, 3, 4]thiadiazines .Molecular Structure Analysis

The molecular structure of “N-(3-aminobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine” can be analyzed using various techniques such as 1H and 13C nuclear magnetic resonance spectroscopy .Chemical Reactions Analysis

The chemical reactions involving “N-(3-aminobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine” can be complex. For instance, the treatment of 3,6,7‐triamino‐ [1,2,4]triazolo [4,3‐b] [1,2,4]triazole (TATOT) with sulfuric acid and sodium nitrite results in elimination of the N‐amine and the formation of the new energetic anion 3,6‐dinitro‐ [1,2,4]triazolo [4,3‐b] [1,2,4]triazolate (DNTT) via nitro‐Sandmeyer chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-aminobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine” can be characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

The triazolopyridazine derivatives have been investigated for their potential as antibacterial agents . These compounds, including our compound of interest, have shown moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria. For instance, some derivatives have demonstrated activities with minimum inhibitory concentrations (MICs) comparable to first-line antibacterial agents like ampicillin .

Biomolecule-Ligand Interaction Studies

These compounds are used in the study of biomolecule-ligand complexes , which is crucial for understanding the interaction at the molecular level. This application is significant in the field of structural biology and helps in the design of targeted drugs .

Free Energy Calculations

In computational chemistry, the compound is utilized for free energy calculations . These calculations are essential for predicting the stability and affinity of drug candidates towards their targets, which is a key step in drug design .

Structure-Based Drug Design

The compound plays a role in structure-based drug design (SBDD). SBDD involves the design of drug molecules based on the three-dimensional structure of the biological target, and this compound is used as a reference molecule for designing new drugs .

Refinement of X-Ray Crystal Complexes

In the field of crystallography, the compound is applied in the refinement of x-ray crystal complexes . This helps in achieving more accurate structures of protein-ligand complexes, which is vital for drug development .

Synthesis of Heterocyclic Compounds

The compound is also involved in the synthesis of various heterocyclic compounds . These compounds are a backbone of many drugs and play a significant role in the development of new pharmaceuticals .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Biochemical Pathways

Compounds with similar structures have been found to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds

Result of Action

Compounds with similar structures have been found to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .

Zukünftige Richtungen

The future directions of research on “N-(3-aminobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine” could involve the development of new antimicrobial agents with excellent antibacterial activity . Additionally, these compounds could be used in the construction of very thermally stable energetic materials .

Eigenschaften

IUPAC Name |

N-[(3-aminophenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N6/c13-10-3-1-2-9(6-10)7-14-11-4-5-12-16-15-8-18(12)17-11/h1-6,8H,7,13H2,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNGNJKQRCZWBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CNC2=NN3C=NN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-(4-(morpholinosulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2849391.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide](/img/structure/B2849392.png)

![5-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-2,3-dihydro-1-benzofuran](/img/structure/B2849401.png)

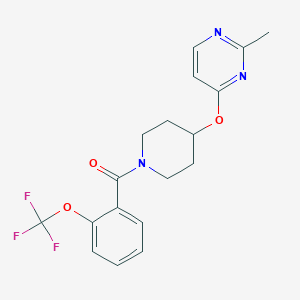

![2-(1-Methylindol-3-yl)-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2849402.png)

![{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-piperidyl}[4-(2-pyridyl)piperazino]methanone](/img/structure/B2849403.png)

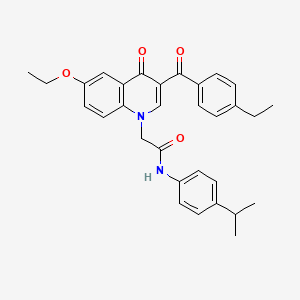

![1-(2-((4-methoxyphenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2849404.png)

![2-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanamine](/img/structure/B2849406.png)